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Compound of Interest

Compound Name: 3-Fluorophenylacetylene

Cat. No.: B1297516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Fluorophenylacetylene, also known as 1-ethynyl-3-fluorobenzene, is a fluorinated organic

compound of significant interest in medicinal chemistry, materials science, and organic

synthesis. Its CAS number is 2561-17-3. The strategic placement of a fluorine atom on the

phenyl ring, meta to the acetylene group, imparts unique electronic properties, influencing its

reactivity and the characteristics of molecules derived from it. This guide provides a

comprehensive overview of its properties, synthesis, and applications, tailored for a technical

audience.

Core Properties of 3-Fluorophenylacetylene
The physical and chemical properties of 3-Fluorophenylacetylene are summarized in the

table below. These properties are crucial for its handling, storage, and application in various

chemical reactions.
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Property Value

CAS Number 2561-17-3

Molecular Formula C₈H₅F

Molecular Weight 120.12 g/mol

Appearance Colorless to light orange/yellow liquid

Boiling Point 138 °C (lit.)

Density 1.039 g/mL at 25 °C (lit.)

Refractive Index (n₂₀/D) 1.5170 (lit.)

Flash Point 32.2 °C (90.0 °F) - closed cup

Synonyms
1-Ethynyl-3-fluorobenzene, m-

Fluorophenylacetylene

Experimental Protocols
Synthesis of 3-Fluorophenylacetylene via Sonogashira
Coupling
A common and effective method for the synthesis of 3-Fluorophenylacetylene is the

Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a

terminal alkyne and an aryl halide. A representative protocol is detailed below.

Reaction Scheme:

Materials:

1-Fluoro-3-iodobenzene (or 1-bromo-3-fluorobenzene)

Trimethylsilylacetylene (TMSA)

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

Copper(I) iodide (CuI)
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Triethylamine (TEA) or Diisopropylamine (DIPA)

Tetrahydrofuran (THF), anhydrous

Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol for deprotection

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

Coupling Reaction:

To a dry Schlenk flask under an argon atmosphere, add 1-fluoro-3-iodobenzene (1.0 eq),

bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

Add anhydrous THF and triethylamine (2.0 eq) to the flask.

To this stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g.,

40-50 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-

Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

Work-up and Isolation of Silylated Intermediate:

Upon completion, the reaction mixture is cooled to room temperature.

The solvent is removed under reduced pressure.

The residue is redissolved in a suitable organic solvent (e.g., diethyl ether) and washed

with saturated aqueous ammonium chloride and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to

give the crude silylated product, 1-((trimethylsilyl)ethynyl)-3-fluorobenzene.

Deprotection:

The crude silylated intermediate is dissolved in THF.
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A solution of TBAF (1.1 eq, 1M in THF) is added, and the mixture is stirred at room

temperature for 1-2 hours.

Alternatively, the intermediate can be dissolved in methanol, and potassium carbonate (2.0

eq) is added, followed by stirring at room temperature.

Final Purification:

After deprotection is complete (monitored by TLC), the reaction is quenched with water.

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is evaporated.

The crude 3-Fluorophenylacetylene is then purified by flash column chromatography on

silica gel (typically using a hexane/ethyl acetate gradient) to yield the final product as a

clear liquid.

Characterization Data
While a complete set of experimentally verified and published spectral data for 3-
Fluorophenylacetylene is not readily available in the public domain, the expected spectral

characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

(approximately 7.0-7.4 ppm) and a singlet for the acetylenic proton. The aromatic protons will

exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The

acetylenic proton should appear as a singlet around 3.0-3.5 ppm.

¹³C NMR: The carbon NMR spectrum will show two signals for the alkyne carbons (typically

between 75 and 90 ppm). The aromatic carbons will appear in the range of 110-165 ppm,

with the carbon directly bonded to the fluorine atom showing a large one-bond carbon-

fluorine coupling constant.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine

atom. For fluorobenzene, the chemical shift is approximately -113 ppm relative to CFCl₃. The

chemical shift for 3-fluorophenylacetylene is expected to be in a similar region.

Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) should show a prominent molecular ion peak

(M⁺) at an m/z of 120.12. Common fragmentation patterns for phenylacetylenes include the

loss of the acetylenic proton and fragmentation of the aromatic ring.

Applications in Drug Discovery and Materials
Science
The unique properties imparted by the fluorine atom make 3-Fluorophenylacetylene a

valuable building block in several advanced applications.

Drug Discovery: The incorporation of fluorine into drug candidates can enhance metabolic

stability, improve binding affinity to target proteins, and modulate physicochemical properties

like lipophilicity and pKa. The terminal alkyne group of 3-Fluorophenylacetylene is a

versatile handle for further chemical modifications, most notably through the Copper-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," to form stable triazole

linkages.

Materials Science: The rigid, linear structure of the phenylacetylene unit is useful in the

synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced

materials. The fluorine substituent can influence the electronic properties and stability of

these materials.

Visualizations
Synthesis Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1297516?utm_src=pdf-body-img
https://www.benchchem.com/product/b1297516#3-fluorophenylacetylene-cas-number-and-properties
https://www.benchchem.com/product/b1297516#3-fluorophenylacetylene-cas-number-and-properties
https://www.benchchem.com/product/b1297516#3-fluorophenylacetylene-cas-number-and-properties
https://www.benchchem.com/product/b1297516#3-fluorophenylacetylene-cas-number-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1297516?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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